molecular formula C11H19NO B14638573 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine CAS No. 52290-93-4

1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine

Cat. No.: B14638573
CAS No.: 52290-93-4
M. Wt: 181.27 g/mol
InChI Key: IKZFNBPDKHJAJE-UHFFFAOYSA-N
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Description

1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and cyclohexene, a six-membered ring with one double bond

Preparation Methods

The synthesis of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with a methoxy-substituted cyclohexene derivative. One common method is the reaction of pyrrolidine with 4-methoxycyclohexanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming a saturated cyclohexane derivative. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride (NaH).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. This can help in understanding the role of these compounds in various biological processes.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets and pathways.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets through its pyrrolidine and cyclohexene moieties. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:

    1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the methoxy group, which may result in different chemical and biological properties.

    4-Methoxycyclohexanone: This compound contains the methoxy group but lacks the pyrrolidine ring, leading to different reactivity and applications.

    Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.

The presence of the methoxy group and the cyclohexene ring in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts.

Properties

CAS No.

52290-93-4

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(4-methoxycyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C11H19NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4,11H,2-3,5-9H2,1H3

InChI Key

IKZFNBPDKHJAJE-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=CC1)N2CCCC2

Origin of Product

United States

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